(2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic compound with potential applications in medicinal chemistry. It features a complex structure that includes a difluorophenyl group and an azetidine ring, which may contribute to its biological activity. The compound is classified under organic compounds and is notable for its unique combination of functional groups.
The chemical is identified by the CAS number 2097913-98-7, which provides a unique identifier for chemical substances. This compound is part of ongoing research in pharmaceuticals, particularly in the development of new therapeutic agents targeting various diseases.
This compound falls under the category of heterocyclic organic compounds due to the presence of the azetidine and pyrimidine rings. It can also be classified as an aromatic compound due to the difluorophenyl moiety.
The synthesis of (2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. The synthesis may start with the preparation of the azetidine derivative, followed by the introduction of the pyrimidine moiety and subsequent functionalization to incorporate the difluorophenyl group.
The molecular structure of (2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can be represented by its chemical formula . The structure features:
Cc1ncn(CC(=O)N2CC(Nc3ncccn3)C2)c(=O)c1C.The compound can participate in various chemical reactions typical of amides and heterocycles, including:
Reactions involving this compound must be carefully controlled regarding temperature, pH, and concentration to optimize yields and minimize by-products.
The mechanism of action for (2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is not fully elucidated but may involve:
Research into similar compounds suggests that modifications in the aromatic and heterocyclic components significantly influence biological activity.
(2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has potential applications in:
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9